3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
Description
3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a substituted benzamide derivative characterized by a benzamide core modified with a 3,4-dimethylphenyl group, an N-phenyl substituent, and a 2-oxopyrrolidin-1-ylmethyl moiety. Benzamides are known for their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Its synthesis likely involves coupling reactions, such as amide bond formation between substituted benzoic acids and amines, followed by functional group modifications (e.g., alkylation or cyclization), as exemplified in for related compounds .
Properties
IUPAC Name |
3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-10-11-17(13-16(15)2)20(24)22(18-7-4-3-5-8-18)14-21-12-6-9-19(21)23/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOUKOLKALRVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide typically involves the following steps:
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Formation of the Benzamide Core: : The initial step involves the acylation of aniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction yields 3,4-dimethyl-N-phenylbenzamide.
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Introduction of the Pyrrolidin-2-one Moiety: : The next step involves the alkylation of the benzamide with 2-oxopyrrolidine. This can be achieved using a suitable alkylating agent such as formaldehyde under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
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Substitution: : Nucleophilic substitution reactions can occur at the benzamide core or the pyrrolidin-2-one moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides and pyrrolidin-2-one derivatives.
Scientific Research Applications
3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide with other benzamide derivatives from the provided evidence and literature. Key parameters include substituent groups, molecular weight, and applications:
Notes:
- Structural Differentiation : The target compound’s 2-oxopyrrolidinylmethyl group distinguishes it from simpler benzamides like mepronil and fenfuram, which lack heterocyclic side chains. This group may enhance blood-brain barrier penetration compared to agricultural analogs .
- Synthetic Complexity : The compound’s synthesis likely requires multi-step procedures, similar to the Suzuki coupling and amidation steps described in , but with tailored reagents .
Research Findings and Limitations
Structural Analysis Tools
Crystallographic data for such compounds can be refined using software like SHELXL () and visualized via WinGX/ORTEP (). These tools enable precise determination of bond lengths, angles, and conformational preferences, critical for structure-activity relationship (SAR) studies .
Functional Group Impact
- Pyrrolidinone vs. Furancarboxamide: The 2-oxopyrrolidinyl group in the target compound may confer greater metabolic stability than fenfuram’s furan ring, which is prone to oxidative degradation.
- N-Substitution : The N-phenyl group (vs. N-methyl in ’s sulfonamide) could alter solubility and binding affinity due to steric and electronic effects.
Data Gaps
The provided evidence lacks explicit data on the target compound’s physicochemical properties (e.g., solubility, logP) or biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
